Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
Overview
Description
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dimethylamino and phenylmethyl groups in the pyridinium ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide typically involves the quaternization of 4-(dimethylamino)pyridine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-(dimethylamino)pyridine+benzyl bromide→Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it either donates or accepts electrons.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chlorochromate
- 4-(Dimethylamino)pyridine
- N-Benzylpyridinium bromide
Uniqueness
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide is unique due to the presence of both dimethylamino and phenylmethyl groups, which enhance its reactivity and versatility in various chemical transformations. This makes it a valuable compound in both academic and industrial research.
Biological Activity
Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide (commonly referred to as DMAP-Pyridinium bromide) is a quaternary ammonium salt with significant biological activity. This compound has garnered attention due to its broad spectrum of antimicrobial properties, potential therapeutic applications, and its role in various biochemical processes.
Chemical Structure and Properties
- Chemical Formula : C14H17BrN2
- Molecular Weight : 295.2 g/mol
- CAS Number : 2569-88-8
The structure of DMAP-Pyridinium bromide features a pyridine ring substituted with a dimethylamino group and a phenylmethyl group, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that DMAP-Pyridinium bromide exhibits notable antimicrobial activity against a variety of pathogens. A study conducted by Yasodha et al. (2014) found that derivatives of 4-amino/dimethylaminopyridine, including DMAP-Pyridinium, demonstrated higher antibacterial and antifungal activity compared to standard drugs like ciprofloxacin and fluconazole. The mechanism of action is believed to involve disruption of microbial cell walls, leading to cell lysis and death .
Table 1: Antimicrobial Activity of DMAP-Pyridinium Bromide
Pathogen Type | Standard Drug | DMAP-Pyridinium Bromide | Activity Level |
---|---|---|---|
Gram-positive bacteria | Ciprofloxacin | Higher | Effective |
Gram-negative bacteria | Ciprofloxacin | Higher | Effective |
Fungal species | Fluconazole | Higher | Effective |
Cytotoxicity and Cancer Research
The cytotoxic effects of DMAP-Pyridinium bromide have been explored in cancer research. It has shown potential in inducing apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). A study highlighted that certain derivatives of pyridinium compounds could significantly reduce cell viability in breast cancer lines (MCF-7 and MDA-MB-231) by triggering oxidative stress pathways .
Case Study: Cytotoxicity Against Breast Cancer Cells
- Cell Lines Tested : MCF-7 and MDA-MB-231
- Concentration Range : 3.125 µM to 25 µM
- Findings : At higher concentrations (25 µM), DMAP-Pyridinium bromide induced significant ROS levels, correlating with decreased viability (62% at 12.5 µM) .
The biological activity of DMAP-Pyridinium bromide can be attributed to its ability to interact with cellular components:
- Cell Membrane Disruption : The quaternary ammonium structure allows for interaction with phospholipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : It has been noted for its inhibitory effects on protein tyrosine phosphatases (PTP1B), which are critical in regulating cellular signaling pathways related to growth and survival .
- Oxidative Stress Induction : The compound's ability to generate ROS contributes to apoptosis in cancer cells.
Properties
IUPAC Name |
1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.BrH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQZLHDSORQJZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349508 | |
Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81439-98-7 | |
Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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